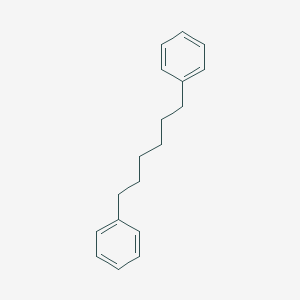

1,6-Diphenylhexane

Übersicht

Beschreibung

1,6-Diphenylhexane is a chemical compound with the molecular formula C18H22. It has an average mass of 238.367 Da and a monoisotopic mass of 238.172150 Da .

Molecular Structure Analysis

1,6-Diphenylhexane contains a total of 41 bonds, including 19 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Physical And Chemical Properties Analysis

1,6-Diphenylhexane has a density of 1.0±0.1 g/cm³, a boiling point of 367.1±12.0 °C at 760 mmHg, and a flash point of 190.0±10.3 °C. It has a molar refractivity of 78.8±0.3 cm³, and a molar volume of 249.0±3.0 cm³ .Wissenschaftliche Forschungsanwendungen

Lymphocyte Membrane Fluidity in Rheumatoid Arthritis : A study using fluorescence polarisation of 1,6-diphenyl-1,3,5-hexatriene revealed changes in lymphocyte membrane fluidity in patients with rheumatoid arthritis, suggesting its potential involvement in the disease's pathogenesis (Beccerica et al., 1988).

Organic Chemistry Reactions : In organic chemistry, 1,6-diphenylhexane-1,3,4,6-tetraone was used in reactions with p-toluidine and benzaldehyde, showcasing its role in synthesizing complex organic compounds (Mukovoz et al., 2016).

Triplet States in Chemistry : Time-resolved EPR spectroscopy of 1,6-diphenylhexatriyne, a related compound, provided insights into the electronic and molecular structures of α,ω-diphenylpolyynes in their lowest excited triplet states (Nagano et al., 1999).

Matrix for MALDI MS Imaging in Brain Tissues : 1,6-Diphenyl-1,3,5-hexatriene was utilized as a novel matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging of fatty acids, phospholipids, and sulfatides in brain tissues (Ibrahim et al., 2017).

Membrane Perturbation by Drugs : This compound was used as a fluorescent probe to study the dynamical and structural properties of lipid bilayers and cellular membranes, especially in the context of drug-induced perturbations (Poojari et al., 2019).

Photoprocesses in α-Diketones : The Norrish II photoreactions of compounds like 1,6-diphenylhexane-3,4-dione were explored in different media, providing insights into the influence of solvent order on solute conformational lability (Nerbonne & Weiss, 1979).

Hydrogen Abstraction Studies : 1,6-Diphenylhexane was used in studies investigating hydrogen abstraction from α,ω-diphenylalkanes, demonstrating its importance in understanding steric and complexation factors in chemical reactions (Newkirk et al., 1972).

Rotational Mobility in Liposomes : Fluorescence emission anisotropy measurements of diphenylhexatriene in liposomes, including studies on the effect of cholesterol, provided crucial information about the fluidity of bilayer membranes (Veatch & Stryer, 1977).

Spectroscopic Properties in Solvents : Research on the spectroscopic properties of 1,6-diphenyl-1,3,5-hexatriene derivatives, including their absorption-fluorescence spectra and quantum yields, offered insights into their fluorescence probing properties (Pistolis & Malliaris, 1998).

Dehydrogenation in Rhodium and Iridium Complexes : This compound was explored in the context of dehydrogenation reactions catalyzed by rhodium(I) and iridium(I) complexes, adding to the understanding of organometallic chemistry (Clark, 1977).

Eigenschaften

IUPAC Name |

6-phenylhexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h3-4,7-10,13-16H,1-2,5-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGPMIRVCZNXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148717 | |

| Record name | 1,6-Diphenylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Diphenylhexane | |

CAS RN |

1087-49-6 | |

| Record name | 1,6-Diphenylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Diphenylhexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Diphenylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)